Cas no 41421-13-0 (5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol)

5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol Chemical and Physical Properties
Names and Identifiers
-
- 5-(4-Fluorophenyl)-3H-1,3,4-oxadiazole-2-thione
- 5-(4-FLUORO-PHENYL)-[1,3,4]OXADIAZOLE-2-THIOL
- 5-(4-FLUOROPHENYL)-1,3,4-OXADIAZOLE-2(3H)-THIONE
- 1,3,4-Oxadiazol-2(3H)-one,5-(4-fluorophenyl)-
- 5-(4-FLUOROPHENYL)-1,3,4-OXADIAZOL-2(3H)-ONE
- 5-(4-fluorophenyl)-3H-[1,3,4]oxadiazol-2-one
- 5-(4-fluoro-phenyl)-3H-[1,3,4]oxadiazole-2-thione
- AC1M8CZP
- ACMC-1CC5O
- CTK4B2576
- HMS1783H04
- SureCN5544153
- T5315862
- 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol
- EU-0053424
- 41421-13-0
- AKOS000122016
- SR-01000539902
- SR-01000539902-1
- AKOS030229341
- MFCD03197058
- F2146-0008
- EN300-03171
- Z55879310
- DTXSID10942482
- SCHEMBL19558149
- FT-0690844
- 203268-64-8
- A926347
- CHEMBL2269228
- XKMWJXQWLNRDRC-UHFFFAOYSA-N
- 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thione
- FS-2480
-
- MDL: MFCD03197058
- Inchi: InChI=1S/C8H5FN2OS/c9-6-3-1-5(2-4-6)7-10-11-8(13)12-7/h1-4H,(H,11,13)
- InChI Key: XKMWJXQWLNRDRC-UHFFFAOYSA-N
- SMILES: C1=CC(=CC=C1C2=NN=C(O2)S)F
Computed Properties
- Exact Mass: 196.01100
- Monoisotopic Mass: 196.01066212g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 249
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 65.7Ų
Experimental Properties
- PSA: 73.91000
- LogP: 2.53830
5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol Security Information
5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B435133-500mg |
5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol |
41421-13-0 | 500mg |
$ 160.00 | 2022-06-01 | ||
Enamine | EN300-03171-5.0g |
5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol |
41421-13-0 | 95% | 5g |
$162.0 | 2023-04-28 | |
Life Chemicals | F2146-0008-0.5g |
5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol |
41421-13-0 | 95% | 0.5g |
$65.0 | 2023-09-06 | |
Life Chemicals | F2146-0008-5g |
5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol |
41421-13-0 | 95% | 5g |
$242.0 | 2023-09-06 | |
Life Chemicals | F2146-0008-10g |
5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol |
41421-13-0 | 95% | 10g |
$440.0 | 2023-09-06 | |
Enamine | EN300-03171-0.25g |
5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol |
41421-13-0 | 95% | 0.25g |
$25.0 | 2023-04-28 | |
Enamine | EN300-03171-0.5g |
5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol |
41421-13-0 | 95% | 0.5g |
$39.0 | 2023-04-28 | |
Enamine | EN300-34126-1.0g |
5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol |
41421-13-0 | 95% | 1.0g |
$87.0 | 2023-02-13 | |
Enamine | EN011-7231-0.25g |
5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol |
41421-13-0 | 95% | 0.25g |
$25.0 | 2023-10-28 | |
Enamine | EN011-7231-2.5g |
5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol |
41421-13-0 | 95% | 2.5g |
$92.0 | 2023-10-28 |
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Additional information on 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol
Introduction to 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol (CAS No. 41421-13-0)
5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound characterized by its unique structural framework, which combines a fluorophenyl group with an oxadiazole core functionalized at the 2-position with a thiol (-SH) moiety. This compound has garnered significant attention in the field of medicinal chemistry due to its potential applications in drug discovery and material science. The presence of both the fluorine atom and the thiol group imparts distinct chemical properties that make it a valuable scaffold for further derivatization and investigation.
The CAS number 41421-13-0 uniquely identifies this compound in scientific literature and databases, facilitating accurate referencing and research. The molecular structure of 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol consists of a benzene ring substituted with a fluorine atom at the para position, linked to a three-membered oxadiazole ring. The thiol group at the 2-position of the oxadiazole ring introduces reactivity that can be exploited in various synthetic pathways.
One of the most compelling aspects of this compound is its versatility in medicinal chemistry applications. The fluorophenyl moiety is known to enhance metabolic stability and binding affinity in drug molecules, while the thiol group provides a handle for further chemical modifications, such as sulfonamide formation or disulfide bond creation. These features make 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol an attractive candidate for developing novel therapeutic agents.
Recent research has highlighted the potential of oxadiazole derivatives in addressing various biological targets. For instance, studies have demonstrated that oxadiazoles can exhibit inhibitory activity against enzymes and receptors involved in inflammatory pathways, making them promising candidates for anti-inflammatory drugs. The introduction of a fluorine atom at the para position of the phenyl ring further modulates the electronic properties of the molecule, potentially enhancing its interaction with biological targets.
The thiol group in 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol also opens up possibilities for coordination chemistry and metal binding applications. Thiols are well-known for their ability to form stable complexes with transition metals, which has implications in catalysis and material science. This property may be exploited in designing metal-organic frameworks (MOFs) or catalysts with tailored functionalities.
In terms of synthetic chemistry, 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol can serve as a versatile intermediate in multi-step syntheses. The reactivity of the thiol group allows for facile coupling with electrophiles via nucleophilic substitution reactions, while the fluorine atom can participate in cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. These synthetic strategies enable the construction of complex molecules with diverse biological activities.
Current research trends indicate that oxadiazole derivatives are being increasingly explored for their antimicrobial and anticancer properties. The structural motif is found to disrupt bacterial cell walls and interfere with cancer cell proliferation by inhibiting key signaling pathways. The combination of a fluorophenyl group and a thiol moiety in 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol may contribute to its efficacy in these applications by enhancing solubility and target specificity.
The role of computational chemistry has also become prominent in studying compounds like 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol. Molecular modeling techniques allow researchers to predict binding affinities, optimize molecular structures, and understand interaction mechanisms at the atomic level. These insights are crucial for designing next-generation drugs with improved pharmacokinetic profiles.
Another area of interest is the application of this compound in material science. Fluorinated aromatic compounds are known for their unique electronic properties, making them suitable for use in organic electronics and optoelectronic devices. The incorporation of an oxadiazole core into these materials could lead to novel functionalities such as enhanced charge transport or luminescence.
In conclusion,5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol (CAS No. 41421-13-0) represents a fascinating compound with broad potential applications across multiple scientific disciplines. Its structural features—combining a fluorophenyl group, an oxadiazole core,and a thiol moiety—make it a valuable scaffold for medicinal chemistry investigations as well as material science innovations. Continued research into this compound is likely to yield significant advancements in drug development and functional materials.
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